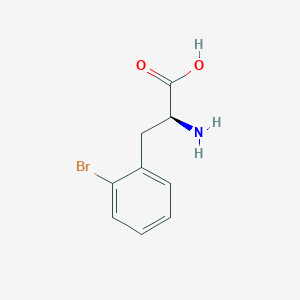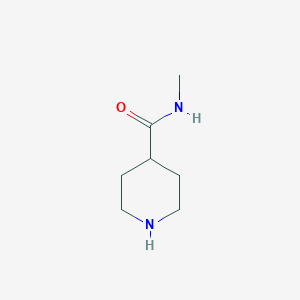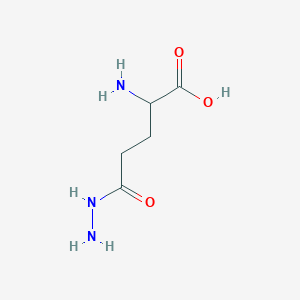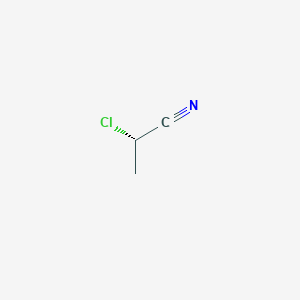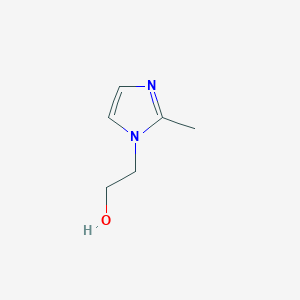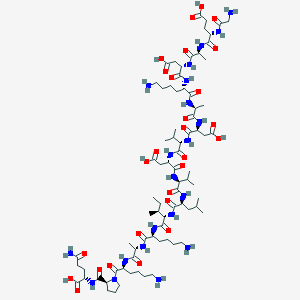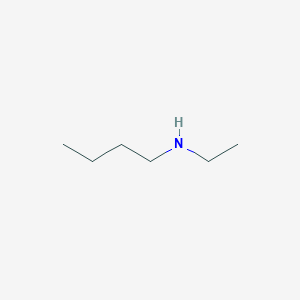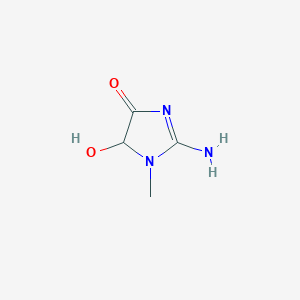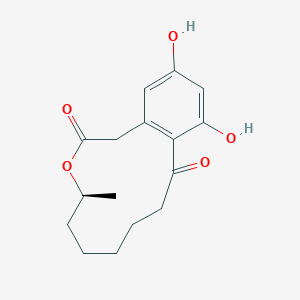
Bis(pentafluorophenyl)zinc
Descripción general
Descripción
Bis(pentafluorophenyl)zinc is an organozinc compound with the chemical formula (C6F5)2Zn. It is notable for its role in synthetic chemistry, particularly in the field of organometallic chemistry and catalysis. The compound consists of a zinc atom bonded to two pentafluorophenyl groups, which significantly influence its reactivity and stability.
Análisis Bioquímico
Biochemical Properties
Bis(pentafluorophenyl)zinc is known to act as a catalyst in ring-opening polymerization reactions . It interacts with monomers such as lactide, facilitating their polymerization into polylactic acid . The nature of these interactions is primarily chemical, involving the exchange of electrons and the formation of new bonds .
Molecular Mechanism
At the molecular level, this compound likely exerts its effects by interacting with biomolecules and influencing their reactivity. As a catalyst, it does not undergo permanent changes during the reactions it facilitates, allowing it to participate in multiple reaction cycles .
Temporal Effects in Laboratory Settings
It is known to be a stable compound under normal conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(pentafluorophenyl)zinc can be synthesized through the reaction of zinc chloride with pentafluorophenyl lithium in anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
ZnCl2+2C6F5Li→(C6F5)2Zn+2LiCl
The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentafluorophenyl)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The zinc center can undergo oxidation and reduction, altering the oxidation state of the metal.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the zinc center.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the zinc center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxy-substituted pentafluorophenyl compounds, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Bis(pentafluorophenyl)zinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the synthesis of polymers with pendant covalent adducts. It also serves as a reagent in cross-coupling reactions.
Biology: Its role in biological research is limited, but it can be used to modify biomolecules through organometallic reactions.
Medicine: While not directly used in medicine, its derivatives and related compounds can be explored for pharmaceutical applications.
Industry: It is employed in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which bis(pentafluorophenyl)zinc exerts its effects involves the interaction of the zinc center with various substrates. The high electronegativity and steric bulk of the pentafluorophenyl groups influence the reactivity and stability of the zinc center. In catalytic reactions, the zinc center can coordinate with substrates, facilitating bond formation or cleavage through a series of intermediate steps.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylzinc: Similar to bis(pentafluorophenyl)zinc but with phenyl groups instead of pentafluorophenyl groups.
Dibenzylzinc: Contains benzyl groups instead of pentafluorophenyl groups.
Dicyclohexylzinc: Contains cyclohexyl groups instead of pentafluorophenyl groups.
Diethylzinc: Contains ethyl groups instead of pentafluorophenyl groups.
Uniqueness
This compound is unique due to the presence of pentafluorophenyl groups, which impart high electronegativity and steric bulk. These properties enhance the stability and reactivity of the compound, making it a valuable reagent in synthetic chemistry and catalysis. The pentafluorophenyl groups also influence the solubility and compatibility of the compound with various solvents and substrates.
Propiedades
IUPAC Name |
zinc;1,2,3,4,5-pentafluorobenzene-6-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURVSLXVJYZFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393028 | |
| Record name | Bis(pentafluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-90-2 | |
| Record name | Bis(pentafluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)


